molecular formula C16H26N2O B13957733 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

Katalognummer: B13957733
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: CMTQNZRTRYGQKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Amination: The methylamino group can be introduced using reductive amination techniques.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol

Uniqueness

The unique structural features of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol, such as the position of the benzyl and methylamino groups, might confer distinct pharmacological properties compared to similar compounds. These differences could be explored through comparative studies.

Eigenschaften

Molekularformel

C16H26N2O

Molekulargewicht

262.39 g/mol

IUPAC-Name

3-(1-benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C16H26N2O/c1-17-16(9-11-19)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-17,19H,5,8-13H2,1H3

InChI-Schlüssel

CMTQNZRTRYGQKQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCO)C1CCCN(C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.